N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are noted for their diverse biological activities, including potential therapeutic applications in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Characteristics
The molecular formula of this compound is C22H18F2N4O3S2 with a molecular weight of 488.5 g/mol. The compound features multiple functional groups and heterocycles that contribute to its biological activity.
Structural Representation
The compound can be represented structurally as follows:
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 488.5 g/mol |
Molecular Formula | C22H18F2N4O3S2 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Pyrazolo[3,4-b]pyridines have been shown to inhibit certain kinases or modulate neurotransmitter systems, which can lead to therapeutic effects in conditions like cancer and neurodegenerative disorders.
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated the efficacy of similar compounds against various cancer cell lines, demonstrating that modifications in the structure can enhance potency. The presence of fluorine atoms in this compound suggests improved metabolic stability and bioactivity compared to non-fluorinated analogs.
Case Study: In Vitro Anticancer Screening
In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives:
Compound | EC50 (µM) | Cancer Cell Line |
---|---|---|
N-(3,4-difluorophenyl) derivative | 0.073 | MCF-7 (Breast Cancer) |
Urea analogue | 1.97 | MCF-7 (Breast Cancer) |
The results highlighted that the difluorophenyl derivative exhibited significantly lower EC50 values, indicating higher potency against the MCF-7 cell line compared to the urea analogue .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Pyrazolo[3,4-b]pyridines have been associated with modulation of G protein-gated inwardly rectifying potassium channels (GIRK), which play critical roles in neuronal excitability and neuroprotection.
Research Findings on GIRK Activation
A novel series of pyrazolo compounds were tested for their ability to activate GIRK channels:
Compound | GIRK Activation Potency (nM) |
---|---|
Pyrazolo derivative | 10 |
Control (non-fluorinated) | >100 |
These findings suggest that structural modifications can enhance the compound's ability to activate GIRK channels, potentially leading to neuroprotective outcomes .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)27-16-7-8-19(25)20(26)11-16)12-21(15-5-3-2-4-6-15)28-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSTJHBEQWLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.